(-)-DHMEQ (-)-DHMEQ DHMEQ is an NF-kB inhibitor that acts by inducing apoptosis and cell-cycle arrest in human hepatoma cells.
Brand Name: Vulcanchem
CAS No.: 287194-40-5
VCID: VC0525841
InChI: InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
SMILES: C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Molecular Formula: C13H11NO5
Molecular Weight: 261.23 g/mol

(-)-DHMEQ

CAS No.: 287194-40-5

Cat. No.: VC0525841

Molecular Formula: C13H11NO5

Molecular Weight: 261.23 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

(-)-DHMEQ - 287194-40-5

Specification

CAS No. 287194-40-5
Molecular Formula C13H11NO5
Molecular Weight 261.23 g/mol
IUPAC Name 2-hydroxy-N-[(1S,2S,6S)-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]benzamide
Standard InChI InChI=1S/C13H11NO5/c15-8-4-2-1-3-6(8)13(18)14-7-5-9(16)11-12(19-11)10(7)17/h1-5,10-12,15,17H,(H,14,18)/t10-,11+,12-/m0/s1
Standard InChI Key IUOMATKBBPCLFR-TUAOUCFPSA-N
Isomeric SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=O)[C@@H]3[C@H]([C@H]2O)O3)O
SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Canonical SMILES C1=CC=C(C(=C1)C(=O)NC2=CC(=O)C3C(C2O)O3)O
Appearance Solid powder

Introduction

What is (-)-DHMEQ?

(-)-DHMEQ is a synthetic derivative of epoxyquinomicin, a microbial metabolite. It is a potent and selective inhibitor of nuclear factor-kappa B (NF-κB), a transcription factor involved in inflammation, immunity, and cancer progression. The compound has gained attention for its anti-inflammatory, anticancer, and neuroprotective properties.

Key Characteristics:

  • Chemical Structure: (-)-DHMEQ is an enantiomer with the absolute stereochemistry of (2S,3S,4S). It covalently binds to specific cysteine residues in NF-κB components, inhibiting their activity irreversibly .

  • Enantiomeric Activity: The (-)-enantiomer is approximately ten times more effective than its (+)-counterpart in inhibiting NF-κB .

Synthesis of (-)-DHMEQ

The synthesis of (-)-DHMEQ involves chemoenzymatic methods to achieve high stereochemical purity. Key steps include:

  • Starting Material: Racemic DHMEQ is synthesized from 2,5-dimethoxyaniline in five steps.

  • Enantioselective Resolution: Lipase-catalyzed kinetic resolution separates the racemic mixture into enantiomers. The lipase reacts with dihexanoyl-DHMEQ to yield (-)-DHMEQ and monohexanoyl-(+)-DHMEQ .

  • Chemoenzymatic Refinement: Further chemical transformations maintain the stereochemical integrity of the compound.

Table 1: Synthesis Overview

StepDescriptionOutcome
Racemic DHMEQ PreparationMulti-step synthesis starting from 2,5-dimethoxyanilineRacemic DHMEQ
Lipase-Catalyzed ResolutionEnantioselective hydrolysis by Burkholderia cepacia lipaseEnantiomerically pure (-)-DHMEQ
Chemical RefinementConversion of intermediate products while preserving stereochemistryFinal (-)-DHMEQ

Mechanism of Action

(-)-DHMEQ inhibits NF-κB by covalently binding to cysteine residues in both canonical (p65/p50) and non-canonical (RelB) components. This binding prevents DNA interaction and transcriptional activity .

Biological Effects:

  • Inflammation Suppression: Inhibits production of pro-inflammatory cytokines like TNF-α, IL-6, and prostaglandin E2 .

  • Cancer Inhibition: Blocks NF-κB-mediated pathways involved in tumor growth and metastasis .

  • Neuroprotection: Activates Nrf2, a transcription factor that induces antioxidant enzymes, protecting neuronal cells from oxidative stress .

Anti-inflammatory

(-)-DHMEQ reduces inflammation by suppressing NF-κB activation in macrophages and other immune cells. It inhibits iNOS expression and nitric oxide production induced by lipopolysaccharides (LPS) .

Anticancer

The compound has shown efficacy in inhibiting both early and late phases of cancer metastasis by targeting NF-κB-dependent pathways . It also induces apoptosis selectively in cancer cells without affecting normal cells.

Neuroprotection

By activating Nrf2 and increasing antioxidant enzyme expression, (-)-DHMEQ protects against reactive oxygen species (ROS)-induced neuronal damage .

Advantages of (-)-DHMEQ

  • High Specificity: Targets specific cysteine residues in NF-κB components via a "key-and-lock" mechanism.

  • Low Toxicity: Exhibits minimal off-target effects due to selective binding.

  • Broad Therapeutic Potential: Effective against inflammatory diseases, cancer, and neurodegenerative conditions.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator